molecular formula C28H23ClN2O3 B15074193 N'-(2-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide CAS No. 332146-94-8

N'-(2-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide

Cat. No.: B15074193
CAS No.: 332146-94-8
M. Wt: 470.9 g/mol
InChI Key: BKUMTKANBNZZOM-UXHLAJHPSA-N
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Description

N’-(2-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of benzyloxy and chlorobenzyl groups attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide typically involves the condensation reaction between 2-(benzyloxy)benzaldehyde and 4-((4-chlorobenzyl)oxy)benzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(2-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.

    Substitution: The benzyloxy and chlorobenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acids or aldehydes, while reduction can produce hydrazines or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N’-(2-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(2-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-(Benzyloxy)benzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide
  • N’-(2-(Benzyloxy)benzylidene)-4-((4-fluorobenzyl)oxy)benzohydrazide
  • N’-(2-(Benzyloxy)benzylidene)-4-((4-nitrobenzyl)oxy)benzohydrazide

Uniqueness

N’-(2-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with other substituents, such as methyl, fluorine, or nitro groups. The specific effects and applications of the compound are influenced by the nature of the substituents and their interactions with molecular targets.

Properties

CAS No.

332146-94-8

Molecular Formula

C28H23ClN2O3

Molecular Weight

470.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C28H23ClN2O3/c29-25-14-10-22(11-15-25)19-33-26-16-12-23(13-17-26)28(32)31-30-18-24-8-4-5-9-27(24)34-20-21-6-2-1-3-7-21/h1-18H,19-20H2,(H,31,32)/b30-18+

InChI Key

BKUMTKANBNZZOM-UXHLAJHPSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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